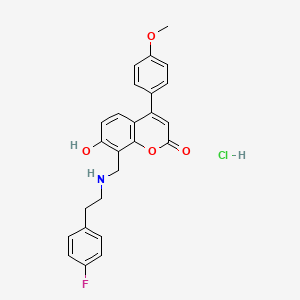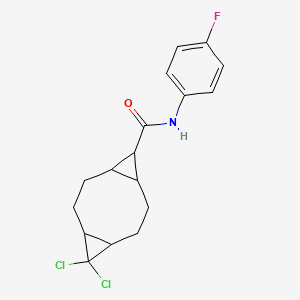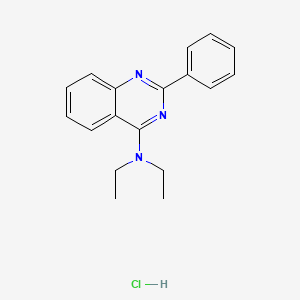![molecular formula C20H19IO B12620064 [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene CAS No. 919123-79-8](/img/structure/B12620064.png)
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene is a complex organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group and an iodoheptenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The use of solvents and ligands in these reactions is crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and benzyl protection processes, followed by purification techniques such as column chromatography. The choice of solvents and reaction conditions is optimized to ensure high efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodo group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include benzoic acids, benzyl alcohols, and various substituted benzene derivatives .
Applications De Recherche Scientifique
[7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of [7-(Benzyloxy)-2-iodohept-2-EN-4-YN-1-YL]benzene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
919123-79-8 |
|---|---|
Formule moléculaire |
C20H19IO |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
(6-iodo-7-phenylhept-5-en-3-ynoxy)methylbenzene |
InChI |
InChI=1S/C20H19IO/c21-20(16-18-10-4-1-5-11-18)14-8-3-9-15-22-17-19-12-6-2-7-13-19/h1-2,4-7,10-14H,9,15-17H2 |
Clé InChI |
BWOKFWHDYYURAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=CC#CCCOCC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)

![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)


![3-(anthracen-9-yl)-5-(4-methylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620067.png)
